The Cornerstone of Bioactive Scaffolds: An In-depth Technical Guide to 4-Formylindole
The Cornerstone of Bioactive Scaffolds: An In-depth Technical Guide to 4-Formylindole
An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, structure, synthesis, and reactivity of 4-Formylindole, a pivotal intermediate in medicinal chemistry.
Introduction
4-Formylindole, also known as 1H-indole-4-carboxaldehyde, is a heterocyclic aromatic aldehyde that has garnered significant attention in the field of medicinal chemistry and materials science. Its unique structural framework, comprising a bicyclic indole core with a reactive formyl group at the 4-position, renders it a versatile building block for the synthesis of a diverse array of complex molecules with significant biological activities.[1][2] This guide provides a comprehensive overview of the fundamental chemical properties, structural features, synthesis, and reactivity of 4-formylindole, offering valuable insights for its application in drug discovery and development. The indole nucleus is a privileged scaffold in numerous FDA-approved drugs, and understanding the chemistry of its functionalized derivatives is paramount for the design of novel therapeutic agents.[3]
Molecular Structure and Physicochemical Properties
The structure of 4-formylindole is characterized by a planar indole ring system with a formyl group (CHO) attached to the C4 position of the benzene ring portion. This substitution pattern influences the electronic distribution and reactivity of the entire molecule.
Table 1: Physicochemical Properties of 4-Formylindole
| Property | Value | Source(s) |
| IUPAC Name | 1H-indole-4-carbaldehyde | [4] |
| Synonyms | 4-Formylindole, 1H-Indole-4-carboxaldehyde, NSC 337264 | [2][5][6] |
| CAS Number | 1074-86-8 | [5][6] |
| Molecular Formula | C₉H₇NO | [5][6] |
| Molecular Weight | 145.16 g/mol | [6] |
| Appearance | Light yellow to brown crystalline powder | [7] |
| Melting Point | 139-143 °C | |
| Solubility | Soluble in DMF, DMSO, and ethanol.[2] | [2] |
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of 4-formylindole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum would be expected to show a singlet for the aldehyde proton (around 10 ppm), a singlet or broad singlet for the N-H proton of the indole ring (typically downfield), and a series of multiplets in the aromatic region corresponding to the protons on the indole ring system. The protons on the benzene portion (H5, H6, and H7) and the pyrrole portion (H2 and H3) will exhibit characteristic coupling patterns.
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¹³C NMR: The spectrum would feature a resonance for the carbonyl carbon of the formyl group in the downfield region (around 180-190 ppm). The remaining eight carbon atoms of the indole ring would appear in the aromatic region (approximately 100-140 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 4-formylindole is characterized by specific absorption bands that correspond to its functional groups. Key expected absorptions include:
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N-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the indole N-H bond.
-
C=O Stretch: A strong, sharp peak around 1650-1700 cm⁻¹ corresponding to the carbonyl group of the aldehyde.
-
C-H Stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.
-
C=C Stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 4-formylindole.
-
Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) would be observed at m/z 145. Common fragmentation pathways would involve the loss of the formyl group (CHO, 29 Da) leading to a fragment at m/z 116, and potentially the loss of CO (28 Da) from the molecular ion to give a fragment at m/z 117.[8]
Synthesis of 4-Formylindole
The synthesis of 4-formylindole can be achieved through various methods, with formylation of the indole nucleus being the most common approach. The regioselectivity of indole formylation is highly dependent on the reaction conditions. While the Vilsmeier-Haack reaction typically favors formylation at the C3 position of unsubstituted indole due to the higher electron density of the pyrrole ring, specific strategies can be employed to achieve substitution at the C4 position.[4][6]
One common strategy involves the use of a starting material that directs formylation to the desired position, or the use of protecting groups. A plausible synthetic route is the oxidation of 4-methylindole.
Representative Synthesis Workflow: Oxidation of 4-Methylindole
Caption: A generalized workflow for the synthesis of 4-formylindole via oxidation of 4-methylindole.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole (Adapted for conceptual understanding of indole formylation)
This protocol describes the formylation of indole, which predominantly yields the 3-formyl isomer. Achieving C4-formylation often requires specialized starting materials or multi-step syntheses.
-
Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, phosphorus oxychloride (POCl₃) is added dropwise to ice-cold dimethylformamide (DMF) with constant stirring. This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt, which is the active electrophile.[4]
-
Reaction with Indole: A solution of indole in DMF is then added slowly to the Vilsmeier reagent, maintaining a low temperature.
-
Hydrolysis: After the reaction is complete, the mixture is poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide) to hydrolyze the intermediate iminium salt, yielding the formylindole.
-
Purification: The crude product is then purified by recrystallization or column chromatography.
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-rich indole ring attacks the electrophilic Vilsmeier reagent. The regioselectivity is governed by the relative stability of the Wheland intermediates, with attack at C3 being the most favorable for unsubstituted indole.
Chemical Reactivity
The chemical reactivity of 4-formylindole is dictated by the interplay of the indole nucleus and the formyl group, providing multiple sites for chemical modification.
Reactions at the Formyl Group
The aldehyde functionality is a versatile handle for a variety of chemical transformations:
-
Oxidation: The formyl group can be readily oxidized to a carboxylic acid (indole-4-carboxylic acid) using standard oxidizing agents.
-
Reduction: Reduction of the aldehyde yields 4-(hydroxymethyl)indole.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This includes reactions with Grignard reagents, organolithium compounds, and cyanide.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the formyl group into a carbon-carbon double bond, providing access to various vinyl-substituted indoles.[8]
-
Reductive Amination: 4-Formylindole can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) to form the corresponding 4-(aminomethyl)indoles.
Reactions at the Indole Nitrogen
The N-H proton of the indole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. This modification is often crucial in drug design to modulate physicochemical properties such as solubility and lipophilicity.
Electrophilic Substitution on the Indole Ring
While the formyl group is a deactivating group, further electrophilic substitution on the indole ring is possible, though it may require harsher conditions. The position of subsequent substitution will be directed by both the indole nucleus and the deactivating formyl group.
Caption: Key reactivity pathways of 4-formylindole.
Applications in Drug Discovery and Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] 4-Formylindole serves as a critical starting material and intermediate in the synthesis of pharmacologically active molecules.
-
Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. 4-Formylindole can be elaborated into more complex structures that can interact with the ATP-binding site of various kinases, which are often implicated in cancer and inflammatory diseases.[6]
-
Antitumor Agents: Derivatives of 4-formylindole have been investigated for their potential as antitumor agents. The formyl group provides a convenient point for the introduction of various pharmacophores to modulate the biological activity and target specificity.[6]
-
Fluorescent Probes: The indole moiety possesses intrinsic fluorescent properties. Functionalization at the 4-position with a formyl group can be used to tune these properties, leading to the development of novel fluorescent probes for biological imaging.
Caption: Role of 4-formylindole as a starting material in a typical drug discovery pipeline.
Conclusion
4-Formylindole is a fundamentally important heterocyclic building block with a rich and versatile chemistry. Its strategic importance in the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors and anticancer agents, is well-established. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is crucial for leveraging its full potential in the design and development of next-generation therapeutics and functional materials. This guide provides a solid foundation for researchers and scientists working with this valuable synthetic intermediate.
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